5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine
CAS No.: 823806-61-7
Cat. No.: VC19044540
Molecular Formula: C14H14N4
Molecular Weight: 238.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 823806-61-7 |
|---|---|
| Molecular Formula | C14H14N4 |
| Molecular Weight | 238.29 g/mol |
| IUPAC Name | 5,7-dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine |
| Standard InChI | InChI=1S/C14H14N4/c1-10-8-11(2)18-13(9-15-14(18)16-10)17-12-6-4-3-5-7-12/h3-9,17H,1-2H3 |
| Standard InChI Key | QQIMWWZGELGMDX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=NC=C(N12)NC3=CC=CC=C3)C |
Introduction
Structural and Chemical Properties
The imidazo[1,2-a]pyrimidine core consists of a five-membered imidazole ring fused to a six-membered pyrimidine ring. In 5,7-Dimethyl-N-phenylimidazo[1,2-a]pyrimidin-3-amine, methyl groups occupy the 5- and 7-positions of the pyrimidine ring, while a phenylamine group is attached to the 3-position of the imidazole ring . This substitution pattern enhances steric and electronic interactions with biological targets, as evidenced by molecular docking studies .
Physicochemical Characteristics
Key properties include:
Quantum chemical calculations using density functional theory (B3LYP/6-311++G(d,p)) reveal a planar geometry with delocalized π-electrons across the fused rings, facilitating interactions with aromatic residues in enzyme active sites .
Synthetic Methodologies
Cyclization Approaches
The most common synthesis involves cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives under acidic conditions. For example, reacting 2-amino-γ-picoline with ethyl 2-chloroacetoacetate yields the imidazo[1,2-a]pyrimidine core, which is subsequently functionalized with phenylamine groups via nucleophilic substitution . Yields typically range from 58% to 75%, depending on reaction optimization .
Transition Metal-Free Strategies
Recent advances employ solvent-free, microwave-assisted methods using Al₂O₃ as a catalyst, achieving shorter reaction times (<30 minutes) and improved yields (up to 85%) . This approach avoids costly metal catalysts and aligns with green chemistry principles .
Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DCE, reflux | 58–75 | |
| Microwave-assisted | Al₂O₃, solvent-free | 78–85 |
Biological Activities and Mechanisms
Antitubercular Activity
Derivatives of 5,7-dimethyl-N-phenylimidazopyrimidine exhibit potent activity against Mycobacterium tuberculosis (H37 RV strain), with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL . The carboxamide group at the 3-position disrupts bacterial cell wall biosynthesis by inhibiting mycolic acid synthesis, a critical target in tuberculosis therapy .
COX-2 Inhibition
In inflammatory pathways, this compound acts as a selective cyclooxygenase-2 (COX-2) inhibitor (IC₅₀ = 0.07 μM), with a selectivity index of 508.6 over COX-1 . Molecular dynamics simulations show that the sulfonyl group at the para-position of the phenyl ring forms hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site .
Antimicrobial and Antifungal Effects
Imidazopyrimidines with halogen substituents (e.g., Cl, Br) demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 6.25 μg/mL) and Candida albicans (MIC = 12.5 μg/mL) . The mechanism involves disruption of microbial membrane integrity and inhibition of ergosterol biosynthesis .
Structure-Activity Relationships (SAR)
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Methyl substituents: The 5,7-dimethyl groups enhance metabolic stability by shielding the core from cytochrome P450 oxidation .
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Phenylamine group: Substitutions at the 3-position with electron-donating groups (e.g., -OCH₃) improve COX-2 selectivity, while electron-withdrawing groups (e.g., -NO₂) enhance antitubercular potency .
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Halogenation: Bromine or chlorine at the 6-position increases lipophilicity, improving blood-brain barrier penetration for neuroinflammatory applications .
Computational and ADMET Studies
Density functional theory (DFT) calculations predict a low energy gap (ΔE = 3.2 eV) between frontier molecular orbitals, indicating high reactivity . ADMET profiling reveals:
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Toxicity: LD₅₀ (oral, rat) = 320 mg/kg, classified as Category III under GHS .
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Drug-likeness: Compliance with Lipinski’s rule (MW < 500, HBD ≤ 5) .
Molecular docking with vascular endothelial growth factor receptor-2 (VEGFR-2) demonstrates strong binding (ΔG = −9.8 kcal/mol), suggesting potential antiangiogenic applications .
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